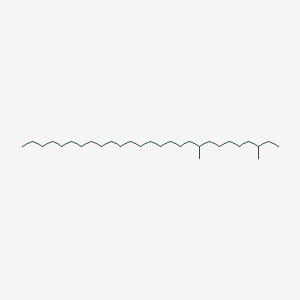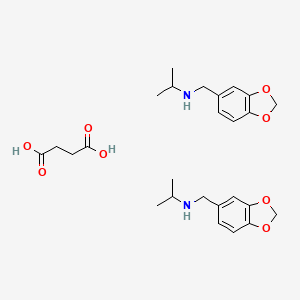
N-Isopropyl-piperonylamine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-piperonylamine succinate is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an isopropyl group attached to a piperonylamine moiety, which is further combined with succinic acid to form the succinate salt. The compound’s distinct structure allows it to participate in a variety of chemical reactions and makes it useful in multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-piperonylamine succinate typically involves the reaction of piperonylamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting N-Isopropyl-piperonylamine is then reacted with succinic acid to form the succinate salt. This process can be optimized to achieve high yields and purity by controlling the reaction temperature, solvent choice, and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-piperonylamine succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylamine moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the isopropyl group .
Scientific Research Applications
N-Isopropyl-piperonylamine succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Isopropyl-piperonylamine succinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-piperonylamine succinate
- N-Ethyl-piperonylamine succinate
- N-Propyl-piperonylamine succinate
Uniqueness
N-Isopropyl-piperonylamine succinate is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity, biological activity, and overall performance in various applications. For example, the isopropyl group may enhance the compound’s ability to interact with specific enzymes or receptors, leading to improved efficacy in certain therapeutic contexts .
Properties
CAS No. |
72156-42-4 |
|---|---|
Molecular Formula |
C26H36N2O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;butanedioic acid |
InChI |
InChI=1S/2C11H15NO2.C4H6O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
YJRBFMCDMVTQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


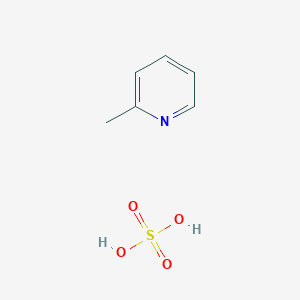

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
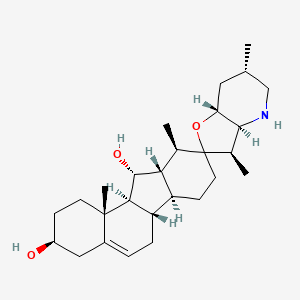
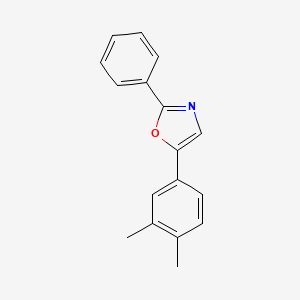

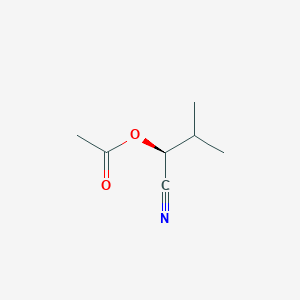

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
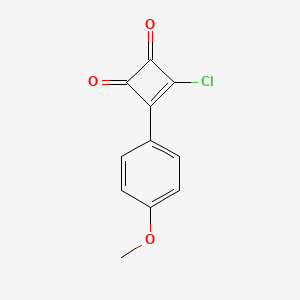
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
